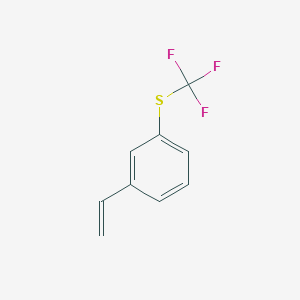

(Trifluoromethyl)(3-vinylphenyl)sulfane

Beschreibung

Eigenschaften

Molekularformel |

C9H7F3S |

|---|---|

Molekulargewicht |

204.21 g/mol |

IUPAC-Name |

1-ethenyl-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2 |

InChI-Schlüssel |

XWRKUYSTNXIZJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC(=CC=C1)SC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (Trifluoromethyl)(3-vinylphenyl)sulfane

General Synthetic Strategy

The synthesis of (Trifluoromethyl)(3-vinylphenyl)sulfane typically involves the introduction of the trifluoromethylthio (-SCF3) group onto a 3-vinylphenyl precursor. The key challenge is the selective trifluoromethylthiolation of the aromatic thiol or sulfide precursor under mild and efficient conditions.

Method 1: Copper-Catalyzed Trifluoromethylthiolation of Boronic Acid Derivatives

One of the most reliable and well-documented methods involves the copper-catalyzed trifluoromethylthiolation of aryl boronic acids using electrophilic trifluoromethylthiolating reagents such as N-(trifluoromethylthio)phthalimide.

Reaction Scheme

- Starting materials : 3-vinylphenylboronic acid

- Reagent : N-(trifluoromethylthio)phthalimide (electrophilic SCF3 source)

- Catalyst : Copper(I) iodide (CuI)

- Base : Sodium carbonate (Na2CO3)

- Ligand : 4,4'-di-tert-butylbipyridine

- Solvent : Diglyme

- Conditions : Argon atmosphere, 60 °C, 15 hours

Procedure Summary

In an inert atmosphere, 3-vinylphenylboronic acid, N-(trifluoromethylthio)phthalimide, CuI, base, and ligand are combined in diglyme. The mixture is stirred at 60 °C for 15 hours. After completion, aqueous workup and extraction with diethyl ether are performed, followed by drying and purification by column chromatography to isolate (Trifluoromethyl)(3-vinylphenyl)sulfane.

Key Data

| Component | Amount/Condition |

|---|---|

| 3-vinylphenylboronic acid | 0.5 mmol (1 equiv) |

| N-(trifluoromethylthio)phthalimide | 0.75 mmol (1.5 equiv) |

| CuI | 0.025 mmol (0.05 equiv) |

| Na2CO3 | 0.25 mmol (0.5 equiv) |

| 4,4'-di-tert-butylbipyridine | 0.025 mmol (0.05 equiv) |

| Solvent (diglyme) | 3 mL |

| Temperature | 60 °C |

| Reaction time | 15 hours |

Method 2: Direct Trifluoromethylthiolation Using N-(Trifluoromethylthio)phthalimide

The key reagent N-(trifluoromethylthio)phthalimide can be synthesized and used as a trifluoromethylthiolating agent.

Synthesis of N-(Trifluoromethylthio)phthalimide

- React N-bromophthalimide with silver trifluoromethylthiolate (AgSCF3) in dry acetonitrile under argon at room temperature for 3 hours.

- Filter and evaporate solvent to obtain a white solid of N-(trifluoromethylthio)phthalimide with a 93% yield.

Application to (Trifluoromethyl)(3-vinylphenyl)sulfane

This reagent is then used to trifluoromethylthiolate 3-vinylphenyl derivatives under copper catalysis as described in Method 1.

Method 3: Trifluoromethyl Vinyl Sulfide as a Building Block

Another approach involves the preparation of trifluoromethyl vinyl sulfide, which can be used as a building block for further functionalization.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical NMR data for trifluoromethylthio compounds include:

| NMR Type | Chemical Shifts and Couplings |

|---|---|

| ^1H NMR | Vinyl protons: 6.5–5.6 ppm (multiplets, J ~16.5, 9.4 Hz) |

| ^13C NMR | CF3 carbon: ~129.8 ppm (quartet, J ~306 Hz) |

| ^19F NMR | CF3 fluorines: ~ -43.6 ppm |

These data confirm the presence of trifluoromethylthio and vinyl groups in the molecule.

Comparative Analysis of Preparation Methods

| Aspect | Method 1: Cu-Catalyzed Trifluoromethylthiolation | Method 2: Use of N-(Trifluoromethylthio)phthalimide | Method 3: Trifluoromethyl Vinyl Sulfide Route |

|---|---|---|---|

| Starting Material | 3-vinylphenylboronic acid | N-(Trifluoromethylthio)phthalimide | Vinyl halides or vinyl precursors |

| Key Reagents | CuI, base, ligand, electrophilic SCF3 reagent | AgSCF3, N-bromophthalimide | Trifluoromethylthiolate anion |

| Reaction Conditions | 60 °C, 15 h, inert atmosphere | Room temperature, 3 h | Controlled temperature, various solvents |

| Yield | Moderate to high | High (for reagent synthesis) | Variable, depends on subsequent steps |

| Scalability | Suitable for laboratory and industrial scale | Reagent synthesis scalable | Building block approach for complex syntheses |

| Purification | Flash chromatography | Filtration and chromatography | Chromatography or crystallization |

Summary and Recommendations

- The copper-catalyzed trifluoromethylthiolation of 3-vinylphenylboronic acid using N-(trifluoromethylthio)phthalimide is currently the most practical and efficient method for preparing (Trifluoromethyl)(3-vinylphenyl)sulfane.

- The synthesis of the trifluoromethylthiolating reagent N-(trifluoromethylthio)phthalimide is well-established and provides a reliable electrophilic source of the -SCF3 group.

- Alternative routes using trifluoromethyl vinyl sulfide as a building block offer versatility for further functionalization but may require additional steps.

- Purification by flash chromatography and characterization by NMR spectroscopy are standard to confirm product integrity.

Analyse Chemischer Reaktionen

Types of Reactions

(Trifluoromethyl)(3-vinylphenyl)sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(Trifluoromethyl)(3-vinylphenyl)sulfane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity

Wirkmechanismus

The mechanism of action of (Trifluoromethyl)(3-vinylphenyl)sulfane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in various chemical reactions, facilitating the formation of reactive intermediates. These properties make the compound a valuable tool in the development of new materials and pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

The table below summarizes key differences between (Trifluoromethyl)(3-vinylphenyl)sulfane and analogous compounds:

Key Observations:

Trifluoromethyl (-CF₃) in all compounds stabilizes the sulfur center via electron withdrawal, reducing nucleophilicity but improving thermal stability .

Positional Isomerism:

- Meta-substituted derivatives (e.g., target compound, ) exhibit steric and electronic differences compared to para-substituted analogs (e.g., ). Para-substitution often improves crystallinity and binding affinity in pharmaceuticals .

Synthetic Efficiency:

Stability and Handling Considerations

- Thermal Stability: Trifluoromethylthio compounds generally exhibit higher stability than non-fluorinated analogs due to the strong C-F bond .

Q & A

Q. What established synthetic methodologies are used to prepare (Trifluoromethyl)(3-vinylphenyl)sulfane, and what are their comparative advantages?

The compound is synthesized via nucleophilic substitution or transition-metal-free coupling. Hypervalent trifluoromethylthio-iodine(III) reagents (e.g., TFTI) enable efficient trifluoromethylthiolation under visible light or base-promoted conditions, achieving high yields (e.g., 99% for analogous compounds) . Alternative methods include coupling 3-vinylphenyl thiols with trifluoromethylating agents in KOtBu/DMSO systems . Transition-metal-free approaches reduce contamination, while photochemical activation enhances selectivity for light-sensitive substrates .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of (Trifluoromethyl)(3-vinylphenyl)sulfane?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential:

- ¹⁹F NMR shows a singlet near δ -43.6 ppm for the SCF₃ group .

- Vinyl protons exhibit splitting patterns in ¹H NMR (δ 7.35–7.59 ppm) .

- HRMS confirms molecular ions, and HPLC (≥95% purity) combined with differential scanning calorimetry (DSC) detects polymorphic impurities . Discrepancies in ¹³C shifts are resolved via variable-temperature NMR .

Q. What are the key reactivity patterns of (Trifluoromethyl)(3-vinylphenyl)sulfane under varying experimental conditions?

The vinyl group undergoes electrophilic addition (e.g., bromination), while the SCF₃ group participates in radical-mediated C–S bond cleavage. In DMSO/water systems, hydrolysis of SCF₃ to SO₂CF₃ occurs above 80°C . Reactivity with Grignard reagents proceeds via nucleophilic attack at sulfur, forming thioethers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during trifluoromethylthiolation?

Key strategies include:

- Solvent polarity : Fluorinated alcohols (e.g., TFE) stabilize intermediates via hydrogen bonding .

- Stoichiometry : 2.0 equivalents of TFTI minimize dimerization byproducts .

- Temperature : Maintain 0–25°C to prevent vinyl group degradation. Adding 10 mol% triphenylphosphine suppresses disulfide side products . Kinetic studies with in-situ IR monitoring optimize light-sensitive systems .

Q. How should researchers resolve contradictions in spectroscopic data for novel derivatives?

Contradictions arise from rotational isomerism or solvent effects. Solutions include:

Q. What computational methods predict the electronic properties of (Trifluoromethyl)(3-vinylphenyl)sulfane for material science applications?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates frontier molecular orbitals. The SCF₃ group lowers LUMO energy (-1.8 eV), enhancing electron-accepting capacity. Molecular dynamics simulations (AMBER force field) reveal conformational flexibility in the vinyl group, critical for polymer applications .

Q. What strategies mitigate instability during long-term storage of (Trifluoromethyl)(3-vinylphenyl)sulfane?

Stability is enhanced by:

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing SCF₃ group activates the vinyl moiety for Heck coupling but deactivates Suzuki-Miyaura reactions. Steric hindrance from the 3-vinyl group necessitates bulky ligands (e.g., XPhos) for Pd-catalyzed couplings. Hammett studies (σₚ = +0.52) confirm enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.